2,6-bis(1H-pyrazol-1-yl)isonicotinic acid

Vue d'ensemble

Description

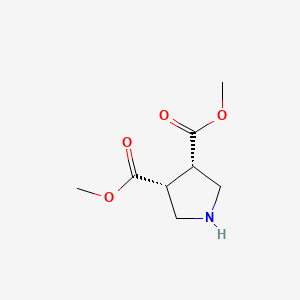

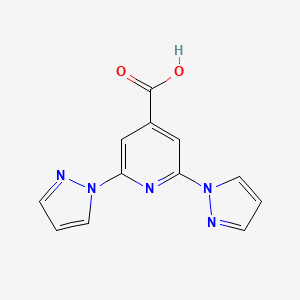

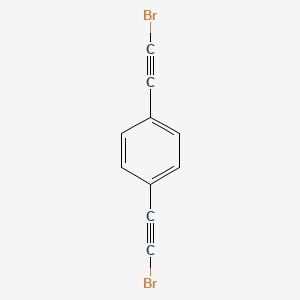

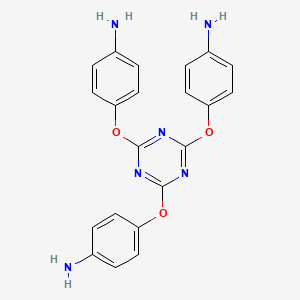

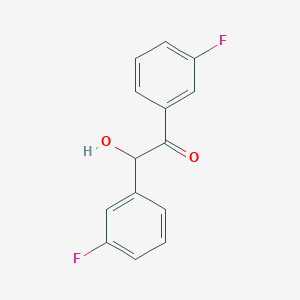

2,6-bis(1H-pyrazol-1-yl)isonicotinic acid is a chemical compound with the molecular formula C12H9N5O2 and a molecular weight of 255.23 . It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H) and is a derivative of pyridine with a carboxylic acid substituent at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound consists of a central isonicotinic acid molecule with two pyrazolyl groups attached at the 2 and 6 positions .Chemical Reactions Analysis

In a study, this compound was used to create supramolecular iron(II) complexes, which were found to have spin-crossover (SCO) properties . SCO active iron(II) complexes are a class of switchable and bistable molecular materials .Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 588.6±50.0 °C, and its density is predicted to be 1.49±0.1 g/cm3 . The pKa value is predicted to be 2.75±0.10 .Applications De Recherche Scientifique

Spin-Crossover Complexes

2,6-bis(1H-pyrazol-1-yl)isonicotinic acid is used in the synthesis of heteroleptic iron(II) spin-crossover (SCO) complexes. These complexes are designed to fine-tune SCO properties and exhibit photoswitchable properties under specific conditions, such as irradiation with a 523 nm laser at 10 K. The introduction of a substituted ligand can induce a weaker ligand field, which affects the SCO curve, shifting it towards room temperature and allowing for the observation of a hysteresis width (García-López et al., 2019).

Synthesis of Tridentate Ligands

This compound is also integral in the synthesis of tridentate ligands for transition metals. It serves as a precursor to a range of new ligands, functionalized at the pyridine ring. These ligands can be further elaborated to include nucleobase substituents, proving useful in the development of complex molecular structures (Elhaïk et al., 2007).

Organotin Derivatives

The compound has been involved in reactions with bis(pyrazol-1-yl)acetic acid to create organotin derivatives. These derivatives demonstrate low fungicide, insecticide, and miticide activities, and exhibit certain cytotoxicities for Hela cells in vitro. This highlights its potential for applications in biochemistry and pharmacology (Wen et al., 2005).

DNA Binding and Cytotoxicity Studies

This compound derivatives have been studied for their interaction with DNA and in-vitro cytotoxicity. These studies are crucial for understanding the molecular mechanisms of certain compounds and their potential therapeutic applications, particularly in cancer treatment (Reddy et al., 2017).

Light-Induced Spin-Transitions in Iron(II) Complexes

This compound is used in the creation of iron(II) complexes that undergo thermal and light-induced spin-transitions. These transitions are influenced by factors such as polymorphism, which is significant for the understanding of material properties at the molecular level (Pritchard et al., 2009).

Development of Metallacycles

It plays a role in the development of metallacycles, like in the case of iron(II) spin-crossover metallacycles. These are important for the study of soluble oligomeric complexes with metals, offering insights into metal-organic frameworks and their applications (Cook et al., 2015).

Mécanisme D'action

Target of Action

It has been used in the synthesis of iron(ii) complexes , suggesting that it may interact with metal ions in biological systems.

Mode of Action

It’s known that the compound can form complexes with iron(ii), which exhibit spin-state switching . This suggests that the compound may influence the magnetic properties of iron(II) complexes, potentially affecting their interactions with other molecules or systems.

Action Environment

This compound’s ability to form complexes with iron(II) and influence their magnetic properties suggests potential applications in areas such as materials science and spintronics .

Safety and Hazards

The safety symbols for 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid according to the Globally Harmonized System (GHS) include GHS07, and the signal word is "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Propriétés

IUPAC Name |

2,6-di(pyrazol-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O2/c18-12(19)9-7-10(16-5-1-3-13-16)15-11(8-9)17-6-2-4-14-17/h1-8H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABBIGVHMABWQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=CC(=N2)N3C=CC=N3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)

![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)